2-(2-chloro-6-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one
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Overview
Description
2-(2-chloro-6-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one typically involves several steps:
Formation of the azetidine ring: Starting from a suitable azetidine precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the triazole group: The triazole moiety can be introduced via a click chemistry reaction, typically involving an azide and an alkyne.
Attachment of the phenyl group: The phenyl group with chloro and fluoro substituents can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of the triazole and azetidine rings suggests that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-(2-chloro-6-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one may be investigated for its potential therapeutic effects. Compounds with similar structures have been explored for their antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one
- 2-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one
- 2-(2-chloro-6-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one
Uniqueness
The uniqueness of 2-(2-chloro-6-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the triazole and azetidine rings, makes it distinct from other similar compounds.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O/c14-11-2-1-3-12(15)10(11)6-13(20)18-7-9(8-18)19-16-4-5-17-19/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKYCHFQSWMNDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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